N,N-dimethyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-sulfonamide
Description
Properties
IUPAC Name |
N,N-dimethyl-4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N5O4S2/c1-11-13(12(2)16(5)14-11)23(19,20)17-7-6-8-18(10-9-17)24(21,22)15(3)4/h6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQCKDVPKBAFOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-dimethyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-sulfonamide is a novel compound that belongs to the class of pyrazole derivatives, known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, antiproliferative effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C15H25N5O2S
- Molecular Weight : 339.46 g/mol
- Key Functional Groups : Sulfonamide, pyrazole moiety
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Pyrazole derivatives are often involved in modulating enzyme activity and receptor interactions. The sulfonamide group enhances the compound's solubility and bioavailability, potentially leading to improved pharmacological effects.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative activity of pyrazole derivatives against various cancer cell lines. For instance, compounds similar to this compound have shown significant inhibition of cell proliferation in vitro.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MR-S1-13 | U937 | 12.5 | mTORC1 inhibition |
| MR-S1-5 | MIA PaCa-2 | 15.0 | Autophagy modulation |
These findings suggest that the compound may act through pathways involving mTORC1 signaling and autophagy regulation, which are crucial in cancer progression.
Antimicrobial Activity
The compound's potential antimicrobial properties have also been investigated. Pyrazole derivatives have been reported to exhibit moderate antimicrobial activity against various pathogens. In comparative studies:
| Compound | Microbial Strain | Zone of Inhibition (mm) |
|---|---|---|
| N,N-dimethyl-4-sulfonamide derivative | E. coli | 15 |
| Ciprofloxacin | E. coli | 25 |
Although the new derivative shows promising results, it is less effective than established antibiotics like ciprofloxacin.
Case Studies and Research Findings
A significant study focused on synthesizing new pyrazole derivatives demonstrated that compounds with similar structures exhibited varying degrees of biological activity. For example:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Recent Syntheses
describes two compounds synthesized in 2023:
- Compound 4g : 1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one.
- Compound 4h : 1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one.
Key Comparisons :
Functional and Pharmacological Differences
- Solubility and Bioavailability : The dual sulfonamide groups in the target compound likely improve aqueous solubility compared to 4g/4h, which rely on hydrophobic coumarin and tetrazole groups .
- Enzyme Binding: Sulfonamides are known to interact with metalloenzymes (e.g., carbonic anhydrases), whereas coumarin derivatives in 4g/4h may target kinases or DNA gyrases.
- Synthetic Complexity : The target compound’s synthesis requires precise sulfonation steps, while 4g/4h involve coupling reactions with tetrazole and coumarin precursors .
Research Findings and Limitations
Structural Characterization
The target compound’s crystallographic data (if available) would typically be refined using programs like SHELXL (), which is standard for small-molecule crystallography.
Knowledge Gaps
- Biological Activity: No experimental data on the target compound’s efficacy or toxicity is cited in the evidence. In contrast, 4g/4h were characterized for antimicrobial activity .
- Thermodynamic Properties : Melting points, logP values, or stability profiles are unavailable for the target compound but critical for comparative analysis.
Q & A
Q. What are the standard synthetic routes for N,N-dimethyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-sulfonamide?
The synthesis typically involves sequential sulfonylation and cyclization steps. For example, the pyrazole sulfonyl group is introduced via nucleophilic substitution using 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, followed by diazepane ring formation through condensation reactions. Reaction conditions (e.g., temperature, solvent polarity, and base selection) are critical for yield optimization. Purification often employs column chromatography, with intermediates verified by TLC and NMR .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- FT-IR spectroscopy to identify sulfonamide (SO₂-NR₂) and diazepane ring vibrations. Cross-referencing data with computational models (e.g., DFT calculations) enhances accuracy .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
Stability studies should involve accelerated degradation testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Sulfonamides are prone to hydrolysis under extreme pH; buffered solutions (pH 4–7) and inert storage conditions (argon atmosphere) are recommended .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
Quantum chemical reaction path searches (e.g., using Gaussian or ORCA) identify low-energy transition states and intermediates. For instance, density functional theory (DFT) at the B3LYP/6-311+G(d,p) level can predict regioselectivity during sulfonylation. Coupling computational results with high-throughput experimentation narrows optimal conditions (solvent, catalyst) and reduces trial-and-error approaches .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Contradictions (e.g., unexpected NOESY correlations or splitting patterns) require:
Q. How can statistical experimental design improve yield and purity in large-scale synthesis?
Apply a Box-Behnken or central composite design to evaluate factors like reagent stoichiometry, temperature, and mixing rate. For example:
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 60–100°C | 85°C |
| Solvent (DMF:Water) | 3:1–5:1 | 4:1 |
| Reaction Time | 12–24 hr | 18 hr |
| Response surface methodology (RSM) identifies interactions between variables, minimizing impurity formation (e.g., diastereomers) . |
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing sulfonyl group activates the diazepane ring for nucleophilic attack. Hammett studies (σ⁺ correlations) and kinetic isotope effects (KIEs) can quantify substituent effects. Computational modeling (e.g., NBO analysis) reveals charge distribution at reaction sites, guiding catalyst selection (e.g., phase-transfer catalysts for biphasic systems) .
Q. How does the compound interact with biological targets, and how can this inform SAR studies?
Molecular docking (AutoDock Vina) and MD simulations predict binding modes to enzymes (e.g., carbonic anhydrase). Key interactions include:
- Hydrogen bonding between sulfonamide SO₂ and active-site zinc.
- Van der Waals contacts with hydrophobic pyrazole methyl groups. Mutagenesis studies validate computational predictions, enabling structure-activity relationship (SAR) optimization .
Methodological Notes
- Crystallography : Use SHELXL for refinement of twinned or high-resolution data. Twin law identification (via PLATON) resolves pseudo-symmetry issues .
- Data Reproducibility : Archive raw spectra, chromatograms, and computational input files in FAIR-compliant repositories.
- Contradiction Protocols : Establish a decision tree for conflicting data (e.g., repeat under controlled conditions, consult computational models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
